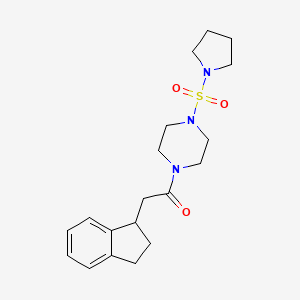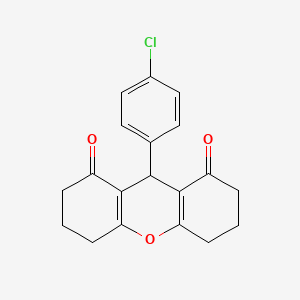![molecular formula C18H21NO3S B5502060 {4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol" is a complex organic compound featuring an oxazepane ring, which is a seven-membered heterocyclic structure containing oxygen and nitrogen. This compound is of interest due to its unique structure and potential chemical properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves multi-step organic reactions. For example, the synthesis of related compounds like "[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol" and "[4-aryl-4,5-dihydro-5-imino-1,3,4-thiadiazol-2-ylaryl]methanone" includes steps like alkylation, reduction, and ring closure reactions (Dong et al., 2009), (Joshi et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" features planar conformations and complex molecular interactions. For instance, a related compound, "(13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]-pyrido[3,4-b]indol-1-yl)methanol," shows planar conformations and intermolecular hydrogen bonds (Ohishi et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxazepane rings and similar structures often involve intermolecular interactions, such as hydrogen bonding and ring transformations. For example, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a compound with a similar structural complexity, was synthesized and characterized by reactions including cycloisomerization (Cao et al., 2010).
Physical Properties Analysis
The physical properties of compounds like "this compound" can be inferred from related compounds. For instance, similar compounds exhibit solvate structures and interactions with solvents like methanol (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of such complex molecules often include reactions like oxidative cyclization and alkoxycarbonylation, as seen in related studies. For instance, the synthesis of 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans involved oxidative cyclization–alkoxycarbonylation in methanol (Gabriele et al., 2000).
Aplicaciones Científicas De Investigación
Polymer Solar Cells Enhancement
Methanol treatment on polymer solar cells, specifically thieno[3,4-b]-thiophene/benzodithiophene solar cells, has shown to significantly enhance their efficiency. The treatment improves several aspects of the solar cell's performance, including built-in voltage, charge transport properties, and charge extraction, leading to an overall improvement in open-circuit voltage, short-circuit current, and fill factor in these devices (Zhou et al., 2013).
Methanol Production and Applications
Methanol serves as a critical chemical compound in the production of more complex chemicals such as acetic acid, methyl tertiary butyl ether, and dimethyl ether, among others. It's also considered a promising clean-burning fuel. The conversion of CO2 to methanol offers a method for reducing CO2 emissions, highlighting methanol's role as a convenient energy carrier for hydrogen storage and conservation (Dalena et al., 2018).
Organic Synthesis
Methanol is employed as a solvent, a cost-effective reagent, and a sustainable feedstock for synthesizing value-added chemicals, pharmaceuticals, and materials. Its utilization for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is critical in organic synthesis and drug discovery. Methanol facilitates the synthesis of methylated products, which are prevalent in numerous natural products and chemicals (Natte et al., 2017).
Biotechnological Applications
Methanol-based industrial biotechnology has seen advancements with the utilization of methylotrophic bacteria. These bacteria's metabolism has been elucidated, and significant progress in genetic engineering enables the production of fine and bulk chemicals using methanol as an alternative carbon source. This highlights the potential of economically competitive bioprocesses based on methanol (Schrader et al., 2009).
Propiedades
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-9-16(23-17(13)15-5-3-2-4-6-15)18(21)19-7-8-22-12-14(10-19)11-20/h2-6,9,14,20H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMORGRELHMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCOCC(C2)CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

